molecular formula C26H26N6O5S B11216510 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B11216510
M. Wt: 534.6 g/mol
InChI Key: PAVFFBHVCMJFSY-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a morpholine ring, and a pyrazole group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the benzodioxole derivative, followed by the introduction of the morpholine ring and the pyrazole group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohol derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole, morpholine, or pyrazole moieties. Examples include:

    2-(1,3-Benzodioxol-5-yl)ethanamine: A compound with a benzodioxole moiety, used in the synthesis of various pharmaceuticals.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid:

    5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: A compound with a pyrazole group, used in the development of new materials and pharmaceuticals.

The uniqueness of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE lies in its combination of these three moieties, which allows for diverse interactions and applications in various fields.

Properties

Molecular Formula

C26H26N6O5S

Molecular Weight

534.6 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33)

InChI Key

PAVFFBHVCMJFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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